![molecular formula C8H4F6 B1391539 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 1214358-19-6](/img/structure/B1391539.png)
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Overview
Description
“2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene” is an organic compound that contains the difluoromethyl group . This group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Chemical Reactions Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . Site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes .
Scientific Research Applications
High-Temperature Proton Exchange Membrane Fuel Cell Applications
This compound has been used in the synthesis of Poly (benzimidazole)s containing trifluoromethyl substituents and aryl ether linkages for high-temperature proton exchange membrane fuel cell applications . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ . The single fuel cell based on this compound demonstrated a peak power density of 691 mW/cm² at 160 ℃ .
Synthesis of Trifluoromethyl Ethers
Trifluoromethyl ethers are synthesized using this compound . These ethers are still a rarity and have so far been prepared by the reaction of alkyl fluoroformates with sulfur tetrafluoride .
Development of Fluorinated Drugs
The trifluoromethoxy group, which is part of this compound, is finding increased utility as a substituent in bioactives . About 10% of all marketed pharmaceuticals contain a fluorine atom , and even more fluorinated drugs are predicted to be developed in the near future .
Synthesis of Polybenzimidazoles
This compound is used in the synthesis of Polybenzimidazole CF3-PBI-OO . This polymer exhibited a high inherent viscosity of 2.1 dL/g, measured in methanesulfonic acid (MSA) with a concentration of 0.2 g/dL at 35 ℃ .
Fabrication of Membrane Electrolyte Assembly
The compound is used in the fabrication of a membrane electrolyte assembly . The membrane exhibited a high proton conductivity of 115 mS/cm at 160 ℃ .
Synthesis of Tetraamine
This compound is used in the synthesis of a novel tetraamine . The new tetraamine was subsequently polymerized with 4,4’-oxybis(benzoic acid) (OBA) in Eaton’s reagent to synthesize PBI (CF3-PBI-OO) .
Safety And Hazards
Future Directions
The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an active area of research . The number of applications for these compounds continues to grow, making the development of fluorinated organic chemicals an increasingly important research topic .
properties
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXMEXBAAFADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
CAS RN |
1214358-19-6 | |
Record name | 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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